2-Tributylstannanyl-4-trifluoromethyl-pyridine
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Overview
Description
2-Tributylstannanyl-4-trifluoromethyl-pyridine is a chemical compound with the molecular formula C18H30F3NSn. It is characterized by the presence of a pyridine ring substituted with a trifluoromethyl group at the 4-position and a tributylstannyl group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Tributylstannanyl-4-trifluoromethyl-pyridine typically involves the reaction of 4-trifluoromethyl-pyridine with tributyltin chloride in the presence of a suitable catalyst. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the tin reagent. The reaction mixture is heated under reflux to ensure complete conversion of the starting materials.
Industrial Production Methods: On an industrial scale, the production of this compound involves large-scale reactions using specialized equipment to handle the reagents and control the reaction conditions. The process is optimized to achieve high yields and purity, with rigorous quality control measures in place to ensure consistency.
Chemical Reactions Analysis
Types of Reactions: 2-Tributylstannanyl-4-trifluoromethyl-pyridine undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can be carried out using lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are typically performed using alkyl halides or other suitable nucleophiles.
Major Products Formed: The major products formed from these reactions include various derivatives of the pyridine ring, depending on the specific reagents and conditions used.
Scientific Research Applications
2-Tributylstannanyl-4-trifluoromethyl-pyridine has several scientific research applications, including its use in chemistry, biology, medicine, and industry.
Chemistry: The compound is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds. Biology: It serves as a tool in biochemical studies to investigate enzyme mechanisms and protein interactions. Medicine: Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 2-Tributylstannanyl-4-trifluoromethyl-pyridine exerts its effects involves its interaction with molecular targets and pathways. The trifluoromethyl group enhances the compound's lipophilicity, allowing it to penetrate cell membranes more effectively. The tributylstannyl group acts as a leaving group in substitution reactions, facilitating the formation of new bonds.
Comparison with Similar Compounds
2-Tributylstannanyl-4-trifluoromethyl-pyridine is unique compared to other similar compounds due to its specific structural features and reactivity. Similar compounds include 2-tributylstannanyl-pyridine and 4-trifluoromethyl-pyridine, but the presence of both the trifluoromethyl and tributylstannyl groups in the same molecule gives it distinct properties and applications.
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Properties
IUPAC Name |
tributyl-[4-(trifluoromethyl)pyridin-2-yl]stannane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3F3N.3C4H9.Sn/c7-6(8,9)5-1-3-10-4-2-5;3*1-3-4-2;/h1-3H;3*1,3-4H2,2H3; |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEWPJDFTNKKINU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=NC=CC(=C1)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30F3NSn |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1334675-40-9 |
Source
|
Record name | 2-(tributylstannyl)-4-(trifluoromethyl)pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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